
Application Notes and Protocols for Ko 143 in
Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ko 143

Cat. No.: B1673739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ko 143, a potent and

selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in various cell

culture experiments. The protocols outlined below are essential for investigating multidrug

resistance (MDR), evaluating drug candidates, and understanding the role of BCRP in cellular

transport.

Introduction to Ko 143
Ko 143 is a synthetic analog of fumitremorgin C and is recognized as a highly potent and

specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP/ABCG2.[1][2] BCRP is a

key transmembrane protein that actively extrudes a wide range of xenobiotics, including many

anticancer drugs, from cells, thereby contributing to multidrug resistance in cancer.[2][3] Ko
143 reverses this resistance by blocking the efflux function of BCRP, leading to increased

intracellular accumulation and enhanced cytotoxicity of BCRP substrate drugs.[1] It exhibits

high selectivity for BCRP over other prominent ABC transporters like P-glycoprotein (P-

gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), although its

specificity may decrease at higher concentrations.[4][5][6]

Mechanism of Action
Ko 143 acts as a competitive inhibitor of BCRP-mediated transport.[7] It binds to the

transporter, likely within the substrate-binding pocket, and prevents the efflux of BCRP
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substrates. This inhibition restores the sensitivity of cancer cells to chemotherapeutic agents

that are BCRP substrates.

Mechanism of Ko 143 Action
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Caption: Ko 143 inhibits the BCRP/ABCG2 transporter, preventing drug efflux and increasing

intracellular drug accumulation.

Quantitative Data Summary
The following tables summarize key quantitative data for Ko 143 from various in vitro studies.

Table 1: Inhibitory Potency of Ko 143 against BCRP/ABCG2
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Parameter Value
Cell
Line/System

Substrate Reference

IC50 26 nM - - [1]

IC50 0.11 µM

BCRP

membrane

vesicles

Estrone-3-sulfate

(E3S)
[8]

IC50 9.7 nM
Cell-free assay

(ATPase activity)
- [9]

EC90 25 nM
8/T6400 and

IGROV1/T8 cells
- [4]

EC50 ~10 nM - - [10]

Table 2: Effective Concentrations of Ko 143 in Cell-Based Assays

Application Cell Line
Ko 143
Concentration

Effect Reference

Reversal of Drug

Resistance

T6400 and T8

cells
25 nM (EC90)

10-fold

sensitization to

topotecan and

mitoxantrone

[1]

Chemosensitivity

Assay

GBM146

(glioblastoma)
5 µM

41.07%

decrease in TMZ

IC50

[11]

Substrate

Accumulation

Assay

HEK G2 cells 10 nM
2.5-fold decrease

in MTX IC50
[5]

Mitoxantrone

Efflux Inhibition

ABCG2-

transduced

MDCK II cells

1 µM

Increased

intracellular

mitoxantrone

concentration

[12]
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Table 3: Selectivity of Ko 143 for ABC Transporters

Transporter
Selectivity over
BCRP

Notes Reference

P-glycoprotein (P-gp) >200-fold

Inhibition observed at

higher concentrations

(≥1 µM)

[4][5][6]

MRP-1 >200-fold

Little effect on MRP1-

mediated drug

resistance

[4][13]

ABCC1 -

Inhibition observed at

higher concentrations

(≥1 µM)

[5][6]

Experimental Protocols
Chemosensitivity (MDR Reversal) Assay
This protocol determines the ability of Ko 143 to sensitize multidrug-resistant cells to a

cytotoxic agent.
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± Ko 143 (fixed concentration)
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Assess cell viability
(e.g., MTS, MTT, or CellTiter-Glo assay)

Calculate IC50 values
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End
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Caption: Workflow for a chemosensitivity assay to evaluate MDR reversal by Ko 143.

Materials:
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BCRP-overexpressing resistant cell line and its parental sensitive counterpart

Complete cell culture medium

Cytotoxic drug (BCRP substrate, e.g., mitoxantrone, topotecan, SN-38)

Ko 143 (stock solution in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., MTS, MTT)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the

end of the assay (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell

attachment.

Compound Addition:

Prepare serial dilutions of the cytotoxic drug in culture medium.

Prepare a working solution of Ko 143 in culture medium at a fixed, non-toxic concentration

(e.g., 0.1-1 µM).

Add the cytotoxic drug dilutions to the wells, both in the presence and absence of the fixed

concentration of Ko 143. Include vehicle controls (DMSO).

Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically

72-96 hours).

Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's instructions and measure the absorbance or fluorescence using a plate

reader.

Data Analysis:
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Calculate the half-maximal inhibitory concentration (IC50) for the cytotoxic drug alone and

in combination with Ko 143.

Determine the fold-reversal of resistance by dividing the IC50 of the drug alone by the

IC50 of the drug in the presence of Ko 143.

Substrate Accumulation Assay (Hoechst 33342 or
Fluorescent Substrate)
This assay measures the ability of Ko 143 to inhibit the efflux of a fluorescent BCRP substrate,

leading to its intracellular accumulation.

Materials:

BCRP-overexpressing cells and control cells

Fluorescent BCRP substrate (e.g., Hoechst 33342, pheophorbide A)

Ko 143

Assay buffer (e.g., HBSS or phenol red-free medium)

96-well black, clear-bottom plates

Fluorescence plate reader or flow cytometer

Procedure:

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to form a

confluent monolayer.

Pre-incubation with Inhibitor:

Prepare various concentrations of Ko 143 in assay buffer.

Remove the culture medium and wash the cells with assay buffer.

Add the Ko 143 solutions to the wells and pre-incubate for 30-60 minutes at 37°C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/product/b1673739?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Addition: Add the fluorescent BCRP substrate (e.g., 5 µM Hoechst 33342) to all

wells and incubate for an additional 30-60 minutes at 37°C.

Washing: Remove the substrate/inhibitor solution and wash the cells multiple times with ice-

cold assay buffer to remove extracellular fluorescence.

Fluorescence Measurement:

Add fresh assay buffer to the wells.

Measure the intracellular fluorescence using a fluorescence plate reader (bottom-reading)

or by harvesting the cells and analyzing them via flow cytometry.

Data Analysis: Plot the fluorescence intensity against the Ko 143 concentration to determine

the EC50 value for the inhibition of substrate efflux.

Bidirectional Transport Assay (using Transwell inserts)
This assay is used to determine if a compound is a substrate of BCRP and to assess the

inhibitory effect of Ko 143 on its transport across a polarized cell monolayer.

Materials:

Polarized epithelial cell line overexpressing BCRP (e.g., MDCK-BCRP)

Transwell permeable supports (e.g., 0.4 µm pore size)

Complete cell culture medium

Test compound

Ko 143

Transport buffer (e.g., HBSS)

Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Procedure:
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Cell Seeding on Transwells: Seed the BCRP-overexpressing cells on the apical side of the

Transwell inserts and culture them until a confluent and polarized monolayer is formed

(typically 3-5 days). Monitor monolayer integrity by measuring the transepithelial electrical

resistance (TEER).

Transport Experiment:

Wash the cell monolayers with pre-warmed transport buffer.

Apical to Basolateral (A-B) Transport: Add the test compound (with or without Ko 143) to

the apical chamber and fresh transport buffer to the basolateral chamber.

Basolateral to Apical (B-A) Transport: Add the test compound (with or without Ko 143) to

the basolateral chamber and fresh transport buffer to the apical chamber.

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the

receiver chamber and replace with fresh buffer.

Quantification: Analyze the concentration of the test compound in the collected samples

using a validated analytical method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2

suggests active efflux.

A reduction in the efflux ratio in the presence of Ko 143 confirms that the test compound is

a BCRP substrate.

Considerations for Use
Solubility and Stability: Ko 143 is typically dissolved in DMSO to prepare a stock solution.

[14] It is important to note that Ko 143 is unstable in plasma and can be rapidly hydrolyzed,

which should be considered in the experimental design, especially for longer incubation

times.[5][6][15][16]
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Toxicity: Ko 143 is generally considered non-toxic at concentrations effective for BCRP

inhibition in vitro.[1][11] However, it is always recommended to perform a cytotoxicity assay

to determine the non-toxic concentration range for the specific cell line being used.

Specificity: While highly selective for BCRP, Ko 143 may inhibit other ABC transporters like

P-gp and ABCC1 at higher concentrations (typically ≥ 1 µM).[5][6] Therefore, using the

lowest effective concentration is recommended to ensure specificity.

By following these detailed application notes and protocols, researchers can effectively utilize

Ko 143 as a powerful tool to investigate the role of BCRP in drug transport and multidrug

resistance in a variety of cell culture models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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